molecular formula C8H7BrN2O B8011342 2-Bromo-7-methoxy-imidazo[1,2-a]pyridine

2-Bromo-7-methoxy-imidazo[1,2-a]pyridine

Cat. No.: B8011342
M. Wt: 227.06 g/mol
InChI Key: QJQLJYKTZDMVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-7-methoxy-imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a bromine atom at the second position and a methoxy group at the seventh position on the imidazo[1,2-a]pyridine ring. It is a valuable scaffold in organic synthesis and pharmaceutical chemistry due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-methoxy-imidazo[1,2-a]pyridine typically involves the bromination of 7-methoxy-imidazo[1,2-a]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-7-methoxy-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Potassium permanganate in aqueous or organic solvents, chromium trioxide in acetic acid.

    Reduction Reactions: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

Scientific Research Applications

2-Bromo-7-methoxy-imidazo[1,2-a]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of 2-Bromo-7-methoxy-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-7-methoxy-imidazo[1,2-a]pyridine is unique due to the presence of both the bromine atom and methoxy group, which contribute to its distinct chemical reactivity and potential biological activities. These functional groups enable diverse chemical modifications and interactions with various molecular targets, making it a valuable compound in scientific research and drug development .

Properties

IUPAC Name

2-bromo-7-methoxyimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-6-2-3-11-5-7(9)10-8(11)4-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQLJYKTZDMVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=CN2C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.